One of the most valuable applications of Pentanal, (2,4-dinitrophenyl)hydrazone lies in its ability to form solid derivatives with aldehydes. This reaction between the carbonyl group (C=O) of the aldehyde and the amine group (NH2) of the 2,4-dinitrophenylhydrazine reagent creates a hydrazone. These hydrazone derivatives possess distinct melting points, which are a characteristic property used for the identification of unknown aldehydes [1].
Here's a reference for the reaction mechanism between aldehydes and 2,4-dinitrophenylhydrazine:
Pentanal, (2,4-dinitrophenyl)hydrazone is a chemical compound with the molecular formula and a molecular weight of approximately 266.25 g/mol. This compound is formed through the reaction of pentanal, an aldehyde, with 2,4-dinitrophenylhydrazine, a reagent widely used for the identification of carbonyl compounds. The resulting hydrazone exhibits distinct physical properties, including a melting point typically ranging from 103 to 105 °C .
PDH itself does not have a specific mechanism of action in biological systems. Its primary use lies in the identification of its parent aldehyde (pentanal) through its characteristic melting point.
Pentanal, (2,4-dinitrophenyl)hydrazone primarily participates in nucleophilic addition-elimination reactions. The formation of this compound occurs when the carbonyl group () of pentanal reacts with the hydrazine group () from 2,4-dinitrophenylhydrazine, leading to the release of water and the formation of a stable hydrazone linkage. The general reaction can be represented as follows:
This reaction is significant in analytical chemistry for identifying unknown aldehydes and ketones based on their unique melting points .
The synthesis of Pentanal, (2,4-dinitrophenyl)hydrazone typically involves a straightforward reaction between pentanal and 2,4-dinitrophenylhydrazine under acidic conditions. The process can be summarized as follows:
Alternative synthesis methods may include mechanochemical or solid-state reactions for industrial applications.
Pentanal, (2,4-dinitrophenyl)hydrazone has several applications across different fields:
Pentanal, (2,4-dinitrophenyl)hydrazone shares structural similarities with other hydrazone derivatives formed from various aldehydes and ketones. Some notable similar compounds include:
Compound Name | Molecular Formula | Melting Point Range | Unique Features |
---|---|---|---|
Pentanal, (2,4-dinitrophenyl)hydrazone | C₁₁H₁₄N₄O₄ | 103-105 °C | Derived from pentanal; used in qualitative analysis |
Benzaldehyde, (2,4-dinitrophenyl)hydrazone | C₁₁H₈N₄O₄ | 169-171 °C | Commonly used for identifying aromatic aldehydes |
Acetone, (2,4-dinitrophenyl)hydrazone | C₉H₁₁N₄O₄ | 130-132 °C | Derived from ketones; useful in organic synthesis |
Butanal, (2,4-dinitrophenyl)hydrazone | C₉H₁₂N₄O₄ | 95-97 °C | Similar reactivity; derived from butanol |
Each compound's uniqueness lies in its parent carbonyl structure that influences its physical properties and reactivity patterns in
Flammable;Irritant